molecular formula C15H8BrN3OS B2562826 N-(4-bromo-1,3-benzothiazol-2-yl)-4-cyanobenzamide CAS No. 892856-32-5

N-(4-bromo-1,3-benzothiazol-2-yl)-4-cyanobenzamide

Cat. No.: B2562826
CAS No.: 892856-32-5
M. Wt: 358.21
InChI Key: IUNUDSWTXCGUIV-UHFFFAOYSA-N
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Description

N-(4-bromo-1,3-benzothiazol-2-yl)-4-cyanobenzamide is a chemical compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the bromo and cyano groups in the molecule enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-1,3-benzothiazol-2-yl)-4-cyanobenzamide typically involves the reaction of 4-bromo-1,3-benzothiazole with 4-cyanobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-1,3-benzothiazol-2-yl)-4-cyanobenzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products

    Substitution: Formation of N-(substituted)-4-cyanobenzamide derivatives.

    Reduction: Formation of N-(4-bromo-1,3-benzothiazol-2-yl)-4-aminobenzamide.

    Oxidation: Formation of sulfoxides or sulfones of the benzothiazole ring.

Scientific Research Applications

N-(4-bromo-1,3-benzothiazol-2-yl)-4-cyanobenzamide has several applications in scientific research:

    Medicinal Chemistry: Used as a scaffold for the development of new drugs, particularly for its potential anticancer and antimicrobial properties.

    Biological Studies: Employed in the study of enzyme inhibition and protein interactions due to its ability to bind to specific biological targets.

    Material Science: Utilized in the synthesis of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).

    Chemical Biology: Acts as a probe in chemical biology to study cellular processes and pathways.

Mechanism of Action

The mechanism of action of N-(4-bromo-1,3-benzothiazol-2-yl)-4-cyanobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and cyano groups enhance its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to trigger or inhibit specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-1,3-benzothiazol-2-yl)-4-nitrobenzamide
  • N-(4-bromo-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
  • N-(4-bromo-1,3-benzothiazol-2-yl)-1-(methylsulfonyl)-4-piperidinecarboxamide

Uniqueness

N-(4-bromo-1,3-benzothiazol-2-yl)-4-cyanobenzamide stands out due to the presence of the cyano group, which imparts unique reactivity and potential for further chemical modifications. This makes it a versatile compound for various applications in medicinal chemistry and material science. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for scientific research.

Properties

IUPAC Name

N-(4-bromo-1,3-benzothiazol-2-yl)-4-cyanobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8BrN3OS/c16-11-2-1-3-12-13(11)18-15(21-12)19-14(20)10-6-4-9(8-17)5-7-10/h1-7H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNUDSWTXCGUIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(S2)NC(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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